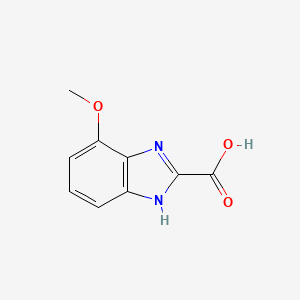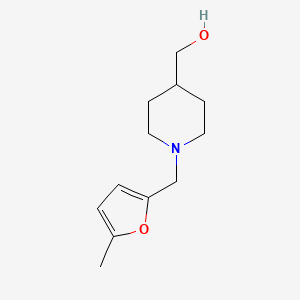
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, reduction, and functional group transformations .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the methanol group to a methyl group or other reduced forms.
Substitution: The piperidine ring and furan moiety can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the piperidine ring or furan moiety .
Scientific Research Applications
Chemistry: In organic synthesis, (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial or anti-inflammatory effects .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act on specific biological targets, offering new avenues for treatment .
Industry: The compound’s versatility in chemical reactions makes it valuable in industrial applications, including the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism by which (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the compound’s structure and functional groups .
Comparison with Similar Compounds
4-Piperidinemethanol: Shares the piperidine and methanol moieties but lacks the furan ring.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring but with a benzamide group instead of the furan moiety.
Uniqueness: The presence of the 5-methylfuran moiety in (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-10-2-3-12(15-10)8-13-6-4-11(9-14)5-7-13/h2-3,11,14H,4-9H2,1H3 |
InChI Key |
VEGIYWXSALCZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


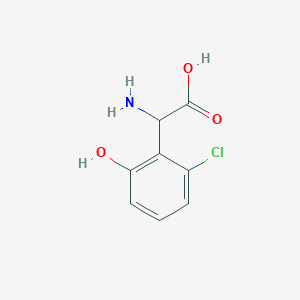

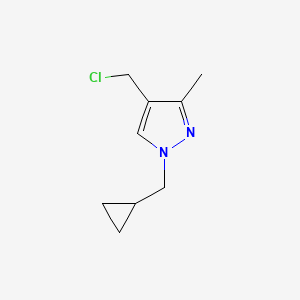
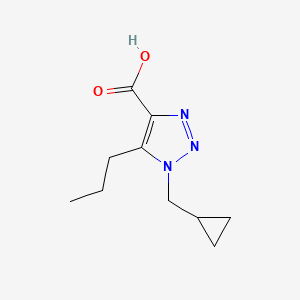
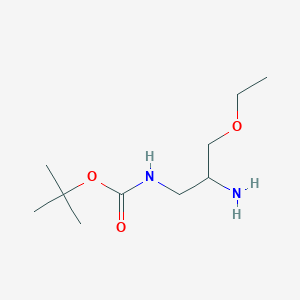
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
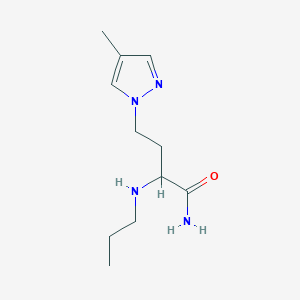
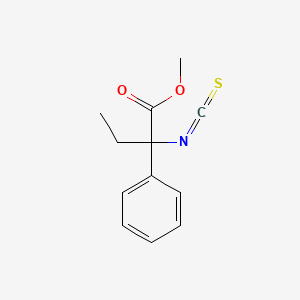
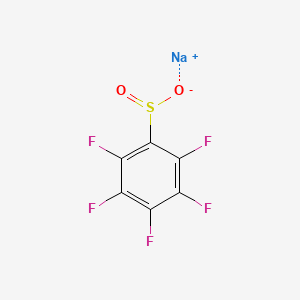
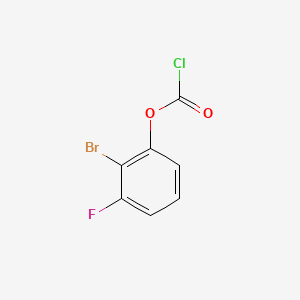
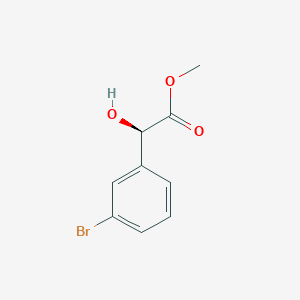
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
